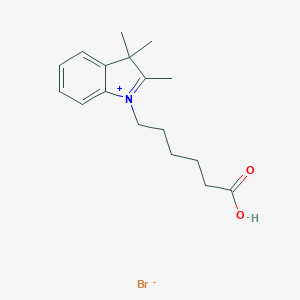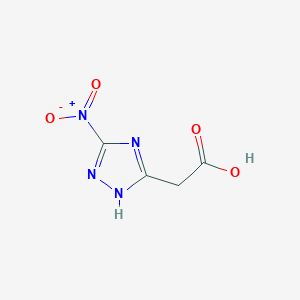![molecular formula C12H8Cl2O3S2 B063379 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride CAS No. 175137-66-3](/img/structure/B63379.png)
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is an organic compound that features a thiophene ring substituted with a chlorophenylsulfonyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group in the presence of a base like triethylamine.
Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated thiophenes: Resulting from electrophilic aromatic substitution.
Thiophene sulfides: Produced from the reduction of the sulfonyl group.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development.
Materials science: Employed in the design of novel materials with specific electronic or optical properties.
Biological studies: Explored for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- 4-[(4-Methylphenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
- 4-[(4-Nitrophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKJQHALCTWCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380945 |
Source


|
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-66-3 |
Source


|
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isoxazolo[4,3-b]pyridine](/img/structure/B63319.png)







